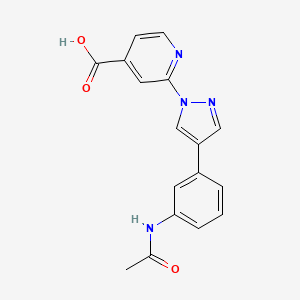

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

Description

Properties

IUPAC Name |

2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWQJPXWRLAPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The pyrazole ring is typically synthesized via cyclization reactions. A common approach involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds (chalcones). For example, reacting 3-acetamidophenyl chalcone derivatives with hydrazine hydrate under basic conditions yields 4-(3-acetamidophenyl)-1H-pyrazole:

In one protocol, 3-nitroacetophenone is condensed with an aldehyde to form a chalcone intermediate, followed by cyclization with hydrazine to yield 4-(3-nitrophenyl)-1H-pyrazole. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) and acetylation (acetic anhydride) furnishes the 3-acetamidophenyl substituent.

Transition Metal-Catalyzed Functionalization

The 4-position of the pyrazole can be functionalized via Suzuki-Miyaura coupling. For instance, 4-bromo-1H-pyrazole reacts with 3-acetamidophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to afford 4-(3-acetamidophenyl)-1H-pyrazole in yields exceeding 75%. This method offers excellent regioselectivity and compatibility with sensitive functional groups like acetamides.

Functionalization of Isonicotinic Acid

Halogenation at the 2-Position

Isonicotinic acid (pyridine-4-carboxylic acid) must be halogenated at the 2-position to enable subsequent coupling reactions. Directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) followed by quenching with iodine or bromine provides 2-haloisonicotinic acids. For example, 2-bromoisonicotinic acid is obtained in 65–70% yield via this method.

Activation as an Acid Chloride

Conversion of 2-bromoisonicotinic acid to its acid chloride facilitates nucleophilic aromatic substitution (NAS) or coupling reactions. Treatment with thionyl chloride (SOCl₂) in DMF yields 2-bromoisonicotinoyl chloride, which is highly reactive toward amines and alcohols.

Coupling Strategies for C–N Bond Formation

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 2-bromoisonicotinic acid and 4-(3-acetamidophenyl)-1H-pyrazole is a robust method. Using Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C, the reaction achieves 60–75% yield. The mechanism involves oxidative addition of the aryl bromide, ligand exchange, and reductive elimination to form the C–N bond.

Nucleophilic Aromatic Substitution (NAS)

In polar aprotic solvents (e.g., DMF), 2-fluoroisonicotinic acid undergoes NAS with the pyrazole’s NH group. Microwave irradiation at 150°C for 2 hours enhances reaction efficiency, yielding the coupled product in 55–65%. This method avoids transition metals but requires electron-deficient aryl halides.

Sequential Route Optimization

A proposed optimized route integrates the above steps:

-

Synthesis of 4-(3-acetamidophenyl)-1H-pyrazole

-

Functionalization of isonicotinic acid

-

Buchwald-Hartwig coupling

Characterization and Analytical Data

Critical intermediates and the final product are characterized via:

-

¹H NMR : The pyrazole proton resonates at δ 8.2–8.5 ppm, while the acetamide methyl group appears at δ 2.1 ppm.

-

LC-MS : Molecular ion peak at m/z 352 [M+H]⁺ confirms the molecular weight.

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (C=O, acetamide).

Challenges and Mitigation Strategies

-

Regioselectivity in pyrazole synthesis : Use electron-withdrawing groups (e.g., nitro) to direct cyclization.

-

Coupling efficiency : Optimize Pd catalyst loading (5–10 mol%) and ligand choice (Xantphos > BINAP).

-

Acid sensitivity : Protect the carboxylic acid as a methyl ester during coupling, followed by hydrolysis.

Comparative Analysis of Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Buchwald-Hartwig | 68% | High regioselectivity, scalable | Requires Pd catalysts, costly ligands |

| Nucleophilic substitution | 55% | Metal-free, simple conditions | Limited to activated aryl halides |

| Suzuki coupling (pre-functionalized pyrazole) | 75% | Mild conditions, versatile | Requires boronic acid synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.

Reduction: Reduced forms of the pyrazole or phenyl ring.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid | C₁₇H₁₄N₄O₃ | 322.318 | Pyrazole, isonicotinic acid, acetamide | Kinase inhibition, anti-inflammatory |

| Isoniazid | C₆H₇N₃O | 137.14 | Pyridine, hydrazide | Antitubercular agent |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | Pyrazole, sulfonamide | COX-2 inhibitor |

Key Observations:

- Isonicotinic Acid Derivatives : Unlike isoniazid (a hydrazide), the target compound retains a carboxylic acid group, which may enhance hydrogen-bonding interactions with biological targets .

Computational Insights

Crystal Structure Analysis (SHELX)

Comparative studies could leverage SHELXL to determine:

- Hydrogen-bonding networks : The acetamide and carboxylic acid groups likely form intermolecular interactions, influencing crystal packing and stability.

- Torsional angles : Differences in pyrazole ring orientation compared to analogs like celecoxib might affect binding pocket compatibility.

Biological Activity

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure

The compound features a pyrazole ring linked to an isonicotinic acid moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study reported that derivatives of isonicotinic acid with pyrazole rings showed IC50 values as low as 0.70 μM against HL60 leukemia cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL60 | 0.70 ± 0.14 |

| Other Pyrazole Derivative | K562 | 1.25 ± 0.35 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains.

- Research Findings : Similar pyrazole derivatives demonstrated notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 11.91 to 16.98 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 11.91 |

| Aspergillus niger | 14.92 |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been documented extensively. The presence of the acetamido group in the structure may enhance its anti-inflammatory properties.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, as observed in various in vitro studies .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

Q & A

Q. What are the recommended synthetic routes for 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones.

- Step 2 : Coupling the pyrazole intermediate to isonicotinic acid derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

- Step 3 : Acetamide functionalization at the 3-position of the phenyl group via acetylation under basic conditions.

Q. Characterization Methods :

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Use vapor diffusion with solvents like DMF/EtOH.

- Data Collection : Employ a high-resolution diffractometer (e.g., Cu-Kα radiation).

- Refinement : Use SHELXL for small-molecule refinement to resolve hydrogen bonding networks and confirm the acetamide-pyrazole-isonicotinic acid linkage .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrazole-carboxylic acid derivatives.

Q. What spectroscopic techniques are critical for analyzing purity and stability?

- ¹H/¹³C NMR : Detect impurities (e.g., unreacted intermediates) and assess stereochemical consistency.

- UV-Vis Spectroscopy : Monitor π-π* transitions (λmax ~270–300 nm) to assess electronic conjugation.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert atmospheres (decomposition >200°C typical for aromatic heterocycles).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values)?

Approach :

- Assay Standardization : Use internal controls (e.g., cisplatin for cytotoxicity) and replicate experiments across labs.

- Solubility Optimization : Test in DMSO/PBS mixtures to avoid aggregation artifacts.

- Metabolic Stability Screening : Perform liver microsome assays to rule out rapid degradation.

- Target Validation : Combine SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm direct target engagement.

Example : Discrepancies in IC₅₀ values may arise from differential cell permeability or off-target effects. Cross-reference with structural analogs (e.g., pyrazole-isonicotinic acid MOF precursors ) to identify structure-activity trends.

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic studies?

- Linker Design : Utilize the isonicotinic acid moiety as a carboxylate linker for coordination with metals (e.g., Zn²⁺, Cu²⁺).

- Solvothermal Synthesis : React with metal salts in DMF at 80–120°C for 24–72 hours.

- Characterization :

- Functionalization : Post-synthetic modification (PSM) of the acetamide group for covalent grafting of catalysts.

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the pyrazole and acetamide groups to align with ATP-binding pockets.

- Validation : Compare with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning).

Q. What are the challenges in interpreting NMR data for tautomeric forms of the pyrazole ring?

- Dynamic Effects : Pyrazole tautomerism (1H vs. 2H forms) can broaden signals. Use low-temperature NMR (-40°C) to slow exchange.

- DFT Calculations : Predict dominant tautomers using Gaussian09 with B3LYP/6-311+G(d,p) basis sets.

- Cross-Validation : Compare with SCXRD data to confirm solid-state tautomeric preference .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic bond length data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.